molecular formula C10H14N2O B8340622 2-(1,1-dimethylethyl)-5,6-dihydrocyclopenta[d]imidazol-4(1H)-one

2-(1,1-dimethylethyl)-5,6-dihydrocyclopenta[d]imidazol-4(1H)-one

Cat. No. B8340622
M. Wt: 178.23 g/mol
InChI Key: BDCQFDKEVJWUFT-UHFFFAOYSA-N
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Patent
US08399444B2

Procedure details

A mixture of 2,2-dimethylpropanimidamide hydrochloride (0.858 g), 2-bromo-3-(methyloxy)-2-cyclopenten-1-one (1 g) and potassium carbonate (2.53 g) in N,N-dimethylformamide (15 mL) were heated at 80° C. for 20 h. The reaction mixture was cooled down to room temperature and DCM (20 mL) was added. The mixture was filtered and the filtrate concentrated under vacuum. The residue was purified by reverse phase chromatography using Acetonitrile Water with an ammonium carbonate modifier gradient (5-40%). The desired fractions were combined and concentrated under vacuum to yield 685 mg of the title compound. LC/MS MH+ 179, Rt 1.48 min (5 minute run).
Quantity
0.858 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
2.53 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[CH3:2][C:3]([CH3:8])([CH3:7])[C:4](=[NH:6])[NH2:5].Br[C:10]1[C:11](=O)[CH2:12][CH2:13][C:14]=1[O:15]C.C(=O)([O-])[O-].[K+].[K+].C(Cl)Cl>CN(C)C=O>[CH3:2][C:3]([C:4]1[NH:5][C:11]2[CH2:12][CH2:13][C:14](=[O:15])[C:10]=2[N:6]=1)([CH3:8])[CH3:7] |f:0.1,3.4.5|

Inputs

Step One
Name
Quantity
0.858 g
Type
reactant
Smiles
Cl.CC(C(N)=N)(C)C
Name
Quantity
1 g
Type
reactant
Smiles
BrC=1C(CCC1OC)=O
Name
Quantity
2.53 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C=O)C
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
80 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was cooled down to room temperature
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The residue was purified by reverse phase chromatography
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum

Outcomes

Product
Name
Type
product
Smiles
CC(C)(C)C1=NC2=C(N1)CCC2=O
Measurements
Type Value Analysis
AMOUNT: MASS 685 mg
YIELD: CALCULATEDPERCENTYIELD 73.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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